molecular formula C19H15ClN4S2 B10973061 3-(2-chlorophenyl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole

3-(2-chlorophenyl)-4-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]sulfanyl}-4H-1,2,4-triazole

Cat. No.: B10973061
M. Wt: 398.9 g/mol
InChI Key: PDCKGRCVTIRUTM-UHFFFAOYSA-N
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Description

4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the synthesis while maintaining product quality. The choice of solvents, reagents, and reaction conditions is critical to achieving cost-effective and environmentally friendly production .

Chemical Reactions Analysis

Types of Reactions

4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({[5-(2-CHLOROPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2-PHENYL-1,3-THIAZOLE is unique due to its combination of thiazole and triazole rings, which imparts distinct chemical and biological properties. This structural feature allows it to interact with a wide range of molecular targets, making it a versatile compound in scientific research and industrial applications .

Properties

Molecular Formula

C19H15ClN4S2

Molecular Weight

398.9 g/mol

IUPAC Name

4-[[5-(2-chlorophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanylmethyl]-2-phenyl-1,3-thiazole

InChI

InChI=1S/C19H15ClN4S2/c1-24-17(15-9-5-6-10-16(15)20)22-23-19(24)26-12-14-11-25-18(21-14)13-7-3-2-4-8-13/h2-11H,12H2,1H3

InChI Key

PDCKGRCVTIRUTM-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC2=CSC(=N2)C3=CC=CC=C3)C4=CC=CC=C4Cl

Origin of Product

United States

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